molecular formula C13H15N5O2 B7352905 (2S)-1-[6-(2-methylpyrazol-3-yl)pyridazin-3-yl]pyrrolidine-2-carboxylic acid

(2S)-1-[6-(2-methylpyrazol-3-yl)pyridazin-3-yl]pyrrolidine-2-carboxylic acid

Cat. No. B7352905
M. Wt: 273.29 g/mol
InChI Key: HIJATRCMHGGGAC-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-1-[6-(2-methylpyrazol-3-yl)pyridazin-3-yl]pyrrolidine-2-carboxylic acid, also known as LY294002, is a synthetic small molecule inhibitor of phosphatidylinositol 3-kinases (PI3Ks). It is widely used in scientific research for its ability to selectively inhibit PI3Ks, which are important signaling proteins involved in various cellular processes, including cell growth, differentiation, and survival.

Scientific Research Applications

(2S)-1-[6-(2-methylpyrazol-3-yl)pyridazin-3-yl]pyrrolidine-2-carboxylic acid is widely used in scientific research to study the role of PI3K signaling in various cellular processes and diseases. It has been shown to inhibit the growth and survival of cancer cells, making it a potential therapeutic agent for cancer treatment. It has also been used to study the role of PI3K signaling in insulin signaling, inflammation, and neurodegenerative diseases.

Mechanism of Action

(2S)-1-[6-(2-methylpyrazol-3-yl)pyridazin-3-yl]pyrrolidine-2-carboxylic acid selectively inhibits the activity of PI3Ks by binding to the ATP-binding site of the enzyme. This prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), which is a key step in the PI3K signaling pathway. By inhibiting this pathway, this compound can block cell growth, survival, and migration.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It can inhibit the growth and survival of cancer cells by inducing apoptosis and blocking cell cycle progression. It can also inhibit angiogenesis, which is the formation of new blood vessels that are necessary for tumor growth. This compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. It has also been shown to protect neurons from oxidative stress and reduce the accumulation of beta-amyloid, which is a hallmark of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

(2S)-1-[6-(2-methylpyrazol-3-yl)pyridazin-3-yl]pyrrolidine-2-carboxylic acid is a useful tool for studying the role of PI3K signaling in various cellular processes and diseases. Its selective inhibition of PI3Ks allows researchers to study the specific effects of this pathway without interfering with other signaling pathways. However, this compound has some limitations for lab experiments. It can be toxic to cells at high concentrations, and its effects can be cell type-dependent. It also has a short half-life in vivo, which limits its use in animal studies.

Future Directions

There are several future directions for the use of (2S)-1-[6-(2-methylpyrazol-3-yl)pyridazin-3-yl]pyrrolidine-2-carboxylic acid in scientific research. One direction is to develop more selective inhibitors of PI3Ks that can target specific isoforms of the enzyme. Another direction is to explore the use of this compound in combination with other drugs for cancer treatment. It has been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical studies. Finally, this compound could be used to study the role of PI3K signaling in other diseases, such as cardiovascular disease and metabolic disorders.

Synthesis Methods

(2S)-1-[6-(2-methylpyrazol-3-yl)pyridazin-3-yl]pyrrolidine-2-carboxylic acid was first synthesized by researchers at Eli Lilly and Company in the early 1990s. The synthesis method involves several steps, including the reaction of 2-methylpyrazol-3-amine with 2-chloro-6-(trifluoromethyl)pyridazine to form 6-(2-methylpyrazol-3-yl)pyridazin-3-amine. This intermediate is then reacted with (S)-2-(tert-butoxycarbonylamino)pyrrolidine-2-carboxylic acid to form this compound.

properties

IUPAC Name

(2S)-1-[6-(2-methylpyrazol-3-yl)pyridazin-3-yl]pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5O2/c1-17-10(6-7-14-17)9-4-5-12(16-15-9)18-8-2-3-11(18)13(19)20/h4-7,11H,2-3,8H2,1H3,(H,19,20)/t11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIJATRCMHGGGAC-NSHDSACASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=NN=C(C=C2)N3CCCC3C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=CC=N1)C2=NN=C(C=C2)N3CCC[C@H]3C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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